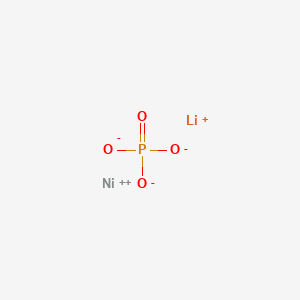
Lithium nickel(II) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium nickel(II) phosphate is an inorganic compound with the formula LiNiPO₄. It is a promising material in the field of energy storage, particularly for its potential use in lithium-ion batteries. This compound is known for its high operating potential and stability, making it a suitable candidate for high-voltage applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium nickel(II) phosphate can be synthesized using various methods, including the polyol-mediated method and hydrothermal synthesis. The polyol-mediated method involves the use of polyols to control the morphology and composition of the product at low temperatures . Hydrothermal synthesis, on the other hand, involves reacting lithium hydroxide, nickel nitrate, and phosphoric acid under high-pressure and high-temperature conditions .
Industrial Production Methods: Industrial production of this compound typically involves the solid-state reaction method. This method includes mixing lithium carbonate, nickel oxide, and ammonium dihydrogen phosphate, followed by calcination at high temperatures to form the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium nickel(II) phosphate undergoes various chemical reactions, including oxidation-reduction (redox) reactions and ion exchange reactions. In redox reactions, lithium ions are intercalated and deintercalated from the crystal structure, which is crucial for its application in batteries .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include lithium salts, nickel salts, and phosphates. These reactions typically occur under controlled temperature and pressure conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from reactions involving this compound include lithium-depleted nickel phosphate and lithium-rich nickel phosphate, depending on the direction of the reaction (intercalation or deintercalation) .
Applications De Recherche Scientifique
Lithium nickel(II) phosphate has a wide range of scientific research applications, particularly in the field of energy storage. It is used as a cathode material in lithium-ion batteries due to its high operating potential and stability . Research is also being conducted on its use in other areas such as catalysis and as a precursor for other nickel-based compounds .
Mécanisme D'action
The mechanism of action of lithium nickel(II) phosphate in lithium-ion batteries involves the intercalation and deintercalation of lithium ions within its crystal structure. This process is facilitated by the high ionic conductivity and stability of the compound. The molecular targets involved include the nickel and phosphate ions, which play a crucial role in maintaining the structural integrity of the material during the charge-discharge cycles .
Comparaison Avec Des Composés Similaires
- Lithium iron phosphate (LiFePO₄)
- Lithium cobalt oxide (LiCoO₂)
- Lithium manganese oxide (LiMn₂O₄)
- Lithium nickel oxide (LiNiO₂)
Lithium nickel(II) phosphate stands out due to its unique combination of high voltage and stability, making it a promising material for future energy storage solutions.
Propriétés
Numéro CAS |
13977-83-8 |
|---|---|
Formule moléculaire |
LiNiO4P |
Poids moléculaire |
160.6 g/mol |
Nom IUPAC |
lithium;nickel(2+);phosphate |
InChI |
InChI=1S/Li.Ni.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+1;+2;/p-3 |
Clé InChI |
LRVBJNJRKRPPCI-UHFFFAOYSA-K |
SMILES canonique |
[Li+].[O-]P(=O)([O-])[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





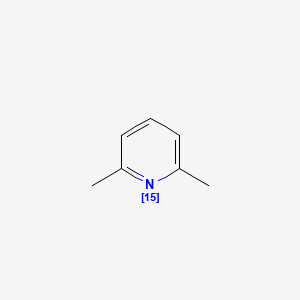

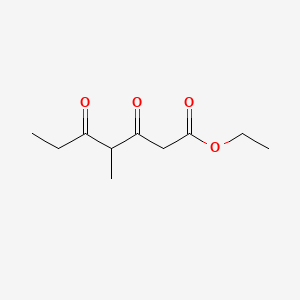
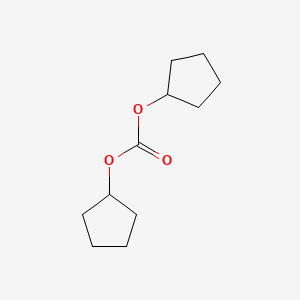

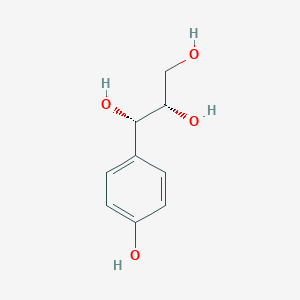

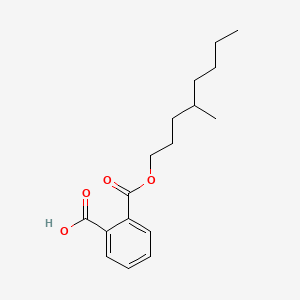
![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)

